molecular formula C18H13F3N4OS B287446 Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Cat. No. B287446
M. Wt: 390.4 g/mol
InChI Key: KOCKXXVXDKBBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of specific enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether in lab experiments is its potential as a fluorescent probe for imaging biological systems. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether. One potential direction is the further investigation of its potential as an anticancer agent and treatment for Alzheimer's disease. Another direction is the development of more water-soluble derivatives of the compound for improved bioavailability. Additionally, the use of Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether as a fluorescent probe for imaging biological systems could be further explored.

Synthesis Methods

Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether can be synthesized through a multi-step process, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea to obtain 3-(trifluoromethyl)phenyl-1,2,4-triazolidine-3-thione. This intermediate is then reacted with 4-bromomethylphenol to form the final product.

Scientific Research Applications

Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In addition, it has been studied for its potential as a fluorescent probe for imaging biological systems.

properties

Product Name

Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Molecular Formula

C18H13F3N4OS

Molecular Weight

390.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4OS/c1-26-14-7-5-11(6-8-14)9-15-24-25-16(22-23-17(25)27-15)12-3-2-4-13(10-12)18(19,20)21/h2-8,10H,9H2,1H3

InChI Key

KOCKXXVXDKBBMR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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